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This in-depth technical guide explores the principles and applications of Tris-Nitrilotriacetic Acid
(Tris-NTA) chemistry for the stable and reversible immobilization of histidine-tagged (His-
tagged) proteins. This technology offers significant advantages for a wide range of applications,
including surface plasmon resonance (SPR), biolayer interferometry (BLI), and other analytical
techniques requiring precise control over protein orientation and surface regeneration.

Core Principles of Tris-NTA Chemistry

Tris-NTA leverages the multivalent interaction between three NTA moieties and the
polyhistidine tag (commonly a hexahistidine or His6-tag) of a recombinant protein. This trivalent
binding dramatically increases the affinity and stability of the protein immobilization compared
to traditional mono-NTA surfaces.

The fundamental mechanism involves the chelation of a metal ion, typically Nickel (Ni2+) or
Cobalt (Co?*), by the NTA groups. Each Ni2* ion, when chelated by an NTA molecule, has two
remaining coordination sites available to bind to the imidazole side chains of the histidine
residues in the His-tag. The simultaneous interaction of the His-tag with the three Ni2*-NTA
complexes on the Tris-NTA molecule results in a highly stable, yet reversible, immobilization.

The key advantage of Tris-NTA lies in its significantly lower dissociation rate compared to
mono-NTA. This enhanced stability minimizes baseline drift in sensitive analytical techniques
like SPR, enabling more accurate kinetic analysis of molecular interactions.[1][2][3] The affinity
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of Tris-NTA for a His6-tag is in the nanomolar to sub-nanomolar range, a stark contrast to the
micromolar affinity of mono-NTA.[1][4]

Quantitative Data: Binding Kinetics and Affinity

The multivalent nature of Tris-NTA leads to a significant improvement in binding affinity and
stability. The following tables summarize key quantitative data from studies utilizing Tris-NTA
for the immobilization of His-tagged proteins.
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Comparison with Mono-NTA:
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Ligand Affinity for His6-tag (KD)
Tris-NTA ~1 nM
Mono-NTA ~10 pM

This approximately 10,000-fold increase in affinity highlights the superior stability of Tris-NTA
for protein immobilization.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using Tris-
NTA for protein immobilization.

Surface Functionalization with Tris-NTA

This protocol describes the functionalization of a maleimide-activated surface with a disulfide-
containing Tris-NTA, a common strategy for preparing surfaces for techniques like AFM.

Materials:

Maleimide-activated surface (e.g., AFM tip)

1 mM Disulfide-Tris-NTA in water

100 mM EDTA, pH 7.5

1 M HEPES, pH 7.5

100 mM TCEP hydrochloride

1 M HEPES, pH 9.6
Procedure:
 In areaction vial, pipette 100 pL of 1 mM disulfide-Tris-NTA solution.

e Add 2 pL of 100 mM EDTA (pH 7.5) and mix. The EDTA prevents re-oxidation of the thiol
groups.
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e Add 5 pL of 1 M HEPES (pH 7.5) and mix to provide buffering capacity.

e Add 2 pL of 100 mM TCEP hydrochloride and mix. This step cleaves the disulfide bond to
generate reactive thiol groups.

e Finally, add 2.5 puL of 1 M HEPES (pH 9.6) to raise the pH to approximately 7.6, optimal for
the maleimide-thiol reaction.

» Apply this solution to the maleimide-activated surface and incubate to allow for covalent
coupling of the thiol-Tris-NTA to the surface.

His-tagged Protein Immobilization

This protocol details the steps for capturing a His-tagged protein onto a Tris-NTA functionalized
surface, for example, an SPR sensor chip.

Materials:

Tris-NTA functionalized sensor chip

Running Buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)

Activation Solution: 10 mM NiSOas or NiCl2

His-tagged protein solution in running buffer

Washing Buffer: Running buffer with a low concentration of imidazole (e.g., 10-20 mM)
Procedure:

o Surface Conditioning: Condition the Tris-NTA surface with injections of 0.5% SDS, 50 mM
NaOH, 100 mM HCI, and 300 mM EDTA (pH 8.5) to ensure the surface is clean and free of
metals.

» Activation: Activate the surface by injecting the 10 mM Ni2* solution for approximately 2
minutes. This charges the NTA groups with nickel ions.
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e Protein Injection: Inject the His-tagged protein solution over the activated surface. The
protein will be captured by the Ni2*-Tris-NTA complexes.

e Washing: Wash the surface with the washing buffer to remove any non-specifically bound
proteins. The low concentration of imidazole competes with low-affinity interactions.

Surface Regeneration

A key advantage of the Tris-NTA system is the ability to regenerate the surface for subsequent

experiments.
Materials:

e Regeneration Solution 1: High concentration of Imidazole (e.g., 300 mM - 1 M) in a suitable
buffer.

» Regeneration Solution 2: 300-500 mM EDTA, pH 8.5.
 Stripping Solution (optional): 50 mM NaOH.
Procedure:

» Elution with Imidazole: Inject the high-concentration imidazole solution to competitively
displace the His-tagged protein from the Ni2*-NTA complexes.

 Stripping with EDTA: To completely remove the captured protein and the nickel ions, inject
the EDTA solution. EDTA is a strong chelator that will strip the Ni2* from the NTA groups,
causing the release of any remaining protein.

o Optional Caustic Wash: An injection of NaOH can be used for a more stringent cleaning of
the surface.

e The surface is now ready to be reactivated with a fresh solution of Niz* for the next

experiment.

Visualizations
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The following diagrams, generated using the DOT language, illustrate the key concepts and
workflows associated with Tris-NTA technology.

Chelation,

Sensor Surface

NTA

Tris-NTA Scaffold | NTA [—Chelaton ag Fusedlo_, QNE

NTA

Immobilized o
Ll

Surface

Chelation

Click to download full resolution via product page

Caption: Mechanism of His-tagged protein immobilization on a Tris-NTA functionalized surface.
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Caption: A typical experimental workflow for protein immobilization and analysis using Tris-
NTA.
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Conclusion

Tris-NTA chemistry provides a robust and versatile platform for the stable and reversible
immobilization of His-tagged proteins. Its high affinity and slow dissociation kinetics make it
particularly well-suited for demanding applications such as real-time kinetic analysis of
biomolecular interactions. The ability to efficiently regenerate the surface further enhances its
utility and cost-effectiveness in research and drug development settings. By understanding the
core principles and following optimized protocols, researchers can leverage the power of Tris-
NTA to achieve high-quality, reproducible data in their protein analysis workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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